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molecular formula C12H12O8Zr B8753689 Zirconium acrylate

Zirconium acrylate

Cat. No. B8753689
M. Wt: 375.44 g/mol
InChI Key: CXNQUHPJUJGOHC-UHFFFAOYSA-J
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Patent
US07943798B2

Procedure details

Into the flask described hereinabove there were placed 509.3 g of zirconium tetrabutanolate, 498.6 g of diethylene glycol monobutyl ether, and 2.8 g of 4-methoxyphenol. To this mixture there were quickly added in drops using a dropping funnel 382.7 grams of acrylic acid. The temperature thereby increased to 45° C. The product remained liquid and stable so that it could be heated to 90° C. during 30 minutes. The co-product butanol was expelled during 1 hour using vacuum up to 200 mbar.
Quantity
509.3 g
Type
reactant
Reaction Step One
Quantity
498.6 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
382.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O-])CCC.C([O-])CCC.C([O-])CCC.C([O-])CCC.[Zr+4:21].C(OCCOCCO)CCC.COC1C=CC(O)=CC=1.[C:42]([OH:46])(=[O:45])[CH:43]=[CH2:44]>C(O)CCC>[C:42]([O-:46])(=[O:45])[CH:43]=[CH2:44].[C:42]([O-:46])(=[O:45])[CH:43]=[CH2:44].[C:42]([O-:46])(=[O:45])[CH:43]=[CH2:44].[C:42]([O-:46])(=[O:45])[CH:43]=[CH2:44].[Zr+4:21] |f:0.1.2.3.4,9.10.11.12.13|

Inputs

Step One
Name
Quantity
509.3 g
Type
reactant
Smiles
C(CCC)[O-].C(CCC)[O-].C(CCC)[O-].C(CCC)[O-].[Zr+4]
Step Two
Name
Quantity
498.6 g
Type
reactant
Smiles
C(CCC)OCCOCCO
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Four
Name
Quantity
382.7 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture there were quickly added in drops
TEMPERATURE
Type
TEMPERATURE
Details
stable so that it could be heated to 90° C. during 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].[Zr+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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